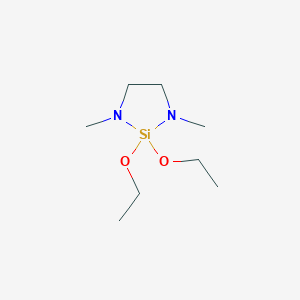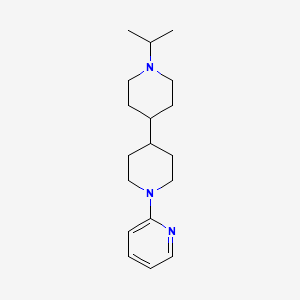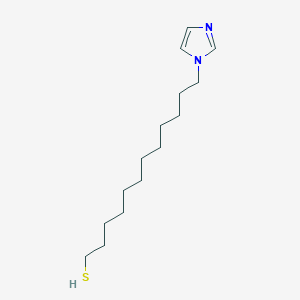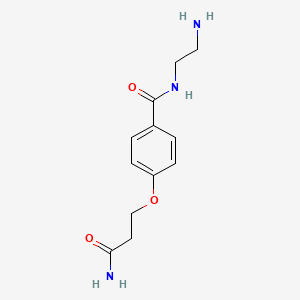
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is a chemical compound with the molecular formula C8H18N2O2Si It is a member of the diazasilolidine family, characterized by a five-membered ring containing two nitrogen atoms and one silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine typically involves the reaction of diethoxymethylsilane with dimethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane. The general reaction scheme is as follows:
[ \text{(C2H5O)2SiCH3} + \text{(CH3)2NH} \rightarrow \text{C8H18N2O2Si} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The ethoxy groups can be substituted with other alkoxy or aryloxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve alkyl halides or aryl halides under basic conditions.
Major Products
The major products formed from these reactions include siloxane derivatives, silane derivatives, and various substituted diazasilolidines.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: It is used in the production of specialty polymers and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism by which 2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine exerts its effects involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and nitrogen atoms, facilitating the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Diethoxy-1-(Trimethylsilyl)-1,2-Azasilolidine: Similar in structure but contains a trimethylsilyl group instead of a dimethyl group.
2,2-Dimethyl-1,3-dioxolane: Contains a dioxolane ring instead of a diazasilolidine ring.
Dimethyl 1,3-Dithiole-2-thione-4,5-dicarboxylate: Contains a dithiole ring and is used in different applications.
Uniqueness
2,2-Diethoxy-1,3-dimethyl-1,3,2-diazasilolidine is unique due to its specific ring structure and the presence of both ethoxy and dimethyl groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
874751-89-0 |
|---|---|
Molekularformel |
C8H20N2O2Si |
Molekulargewicht |
204.34 g/mol |
IUPAC-Name |
2,2-diethoxy-1,3-dimethyl-1,3,2-diazasilolidine |
InChI |
InChI=1S/C8H20N2O2Si/c1-5-11-13(12-6-2)9(3)7-8-10(13)4/h5-8H2,1-4H3 |
InChI-Schlüssel |
UOFSTOGYZUCIOC-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si]1(N(CCN1C)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Alanyl-O-[4-(benzyloxy)-4-oxobutanoyl]-N-methyl-L-serine](/img/structure/B12614576.png)
![N-Naphthalen-1-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12614585.png)
![2-[2-(4-Methylphenyl)-2-nitroethenyl]-5-phenylfuran](/img/structure/B12614586.png)
![Methyl 4-(5-methyl[1,1'-biphenyl]-2-sulfonyl)benzoate](/img/structure/B12614587.png)
![[(2S,3R,5R)-5-butyl-3-hydroxythiolan-2-yl]-phenylmethanone](/img/structure/B12614590.png)

![1-[1-(Naphthalen-1-yl)ethyl]-1H-imidazole](/img/structure/B12614597.png)
![3-Chloro-N-[(2,4,6-trichlorophenyl)carbamothioyl]benzamide](/img/structure/B12614599.png)




![1-[(1S,2R)-2-(4-chlorophenyl)-1-phenyl-2-propoxyethyl]piperidin-2-one](/img/structure/B12614649.png)
![3-[(E)-{[4-(Acetyloxy)-3-ethoxyphenyl]methylidene}amino]benzoic acid](/img/structure/B12614651.png)
